4-Chloro-6-fluoro-7-methylquinoline-3-carbonitrile
Description
Significance in Heterocyclic Chemistry
This compound occupies a prominent position within heterocyclic chemistry as a representative of highly functionalized quinoline derivatives. The compound demonstrates the versatility of the quinoline scaffold as a platform for incorporating diverse functional groups, each contributing unique electronic and steric properties to the overall molecular architecture. The presence of both electron-withdrawing groups (chloro, fluoro, and carbonitrile) and an electron-donating methyl group creates a complex electronic environment that influences the compound's reactivity patterns and potential biological activity.
The quinoline framework itself represents one of the most important nitrogen-containing heterocycles in medicinal chemistry, with over 200 biologically active quinoline and quinazoline alkaloids identified in nature. Within this context, this compound exemplifies the modern approach to heterocyclic design, where multiple substituents are strategically positioned to fine-tune molecular properties. The compound's structure incorporates key design elements that have proven successful in pharmaceutical development, including halogen atoms for enhanced membrane permeability and metabolic stability, and the carbonitrile group as a versatile synthetic handle for further chemical transformations.
The significance of this compound extends beyond its individual properties to its role as a representative of the quinoline-3-carbonitrile family. Research has demonstrated that quinoline-3-carbonitrile derivatives exhibit promising antibacterial behavior through multicomponent synthetic approaches. The structural framework allows for systematic exploration of structure-activity relationships, making compounds like this compound valuable tools in medicinal chemistry research. The compound's design incorporates lessons learned from decades of quinoline research, particularly the understanding that substitution patterns significantly influence biological activity and physicochemical properties.
Historical Context of Quinoline Derivatives
The historical development of quinoline chemistry provides essential context for understanding the significance of this compound. Quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called it "leukol" meaning "white oil" in Greek. This discovery marked the beginning of a rich tradition in quinoline chemistry that has continued to the present day. In 1842, French chemist Charles Gerhardt obtained a similar compound by dry distilling quinine, strychnine, or cinchonine with potassium hydroxide, calling it "Chinoilin" or "Chinolein".
The evolution of quinoline chemistry accelerated significantly in the late 19th and early 20th centuries with the development of systematic synthetic methods. The Skraup synthesis, developed for the preparation of unsubstituted quinoline, involved heating aniline with acrolein in the presence of concentrated sulfuric acid. This was followed by the Friedlander synthesis in 1882, which provided a more convenient procedure for preparing quinoline scaffolds through the condensation of 2-aminobenzaldehydes with ketones. These foundational synthetic methods established the framework for the development of more complex quinoline derivatives.
The pharmaceutical significance of quinoline derivatives became apparent through the development of antimalarial drugs, beginning with quinine and extending to synthetic analogues like chloroquine and related compounds. The recognition that quinoline frameworks could serve as scaffolds for diverse biological activities led to expanded research into substituted quinolines. The development of fluoroquinolone antibiotics since the 1980s further demonstrated the potential of halogenated quinoline derivatives. This historical progression culminated in the sophisticated design strategies represented by compounds like this compound, which incorporate multiple functional groups to achieve specific property profiles.
The quinoline structure was definitively established in 1908 and confirmed by total synthesis by Woodward and Doering in 1945. This structural elucidation provided the foundation for understanding structure-property relationships in quinoline derivatives and enabled the rational design of compounds with enhanced properties. The historical development of quinoline chemistry demonstrates a clear progression from simple natural product isolation to sophisticated synthetic design, with this compound representing the modern culmination of this evolutionary process.
Classification within Quinoline-3-carbonitrile Family
This compound belongs to the specialized class of quinoline-3-carbonitrile derivatives, which are characterized by the presence of a nitrile functional group at the 3-position of the quinoline ring system. This classification places the compound within a subset of quinoline derivatives that have gained particular attention for their potential pharmaceutical applications and unique synthetic versatility. The quinoline-3-carbonitrile framework serves as a crucial intermediate in medicinal chemistry, providing a versatile platform for the development of bioactive compounds.
Within the broader quinoline-3-carbonitrile family, this compound is distinguished by its specific substitution pattern. The compound features three distinct substituents: a chloro group at position 4, a fluoro group at position 6, and a methyl group at position 7. This particular combination of substituents creates a unique electronic and steric environment that differentiates it from other members of the quinoline-3-carbonitrile family. Comparative analysis with related compounds reveals that the specific positioning of these functional groups is critical for determining the compound's overall properties and potential applications.
The classification system for quinoline-3-carbonitrile derivatives often considers both the nature and position of substituents. Related compounds in this family include simpler derivatives such as quinoline-3-carbonitrile itself (CAS number 34846-64-5), which has a molecular formula of C₁₀H₆N₂ and molecular weight of 154.17 grams per mole. The progression from this parent compound to more complex derivatives like this compound illustrates the systematic approach to molecular design within this chemical family. The melting point of the parent quinoline-3-carbonitrile is reported as 109°C, providing a reference point for understanding how substitution affects physical properties.
Overview of Structure-Property Relationships
The structure-property relationships of this compound are fundamentally determined by the interplay between its quinoline core and the specific substituents positioned around the ring system. The molecular structure, with its chemical formula of C₁₁H₆ClFN₂ and molecular weight of 220.63 grams per mole, represents a carefully balanced arrangement of functional groups that collectively determine the compound's physicochemical and potentially biological properties. Understanding these relationships requires systematic analysis of how each structural component contributes to the overall molecular behavior.
The quinoline core provides the fundamental aromatic character and serves as the scaffold upon which the various substituents exert their electronic and steric influences. The bicyclic nature of the quinoline system, consisting of a benzene ring fused to a pyridine ring, creates a rigid planar structure that influences molecular interactions and binding affinities. The nitrogen atom in the pyridine portion of the quinoline system contributes to the compound's basicity and potential for hydrogen bonding interactions, while the extended aromatic system provides opportunities for π-π stacking interactions with biological targets or other molecules.
The chloro substituent at position 4 introduces significant electronic effects through its strong electron-withdrawing properties via inductive effects. This halogen atom increases the electrophilicity of the quinoline system and can participate in halogen bonding interactions, which have become increasingly recognized as important in molecular recognition processes. The strategic placement of the chloro group adjacent to the quinoline nitrogen enhances its electronic impact on the ring system, potentially affecting both chemical reactivity and biological activity patterns.
The fluoro substituent at position 6 contributes additional electron-withdrawing character while introducing unique properties associated with fluorine substitution. Fluorine atoms are known to enhance metabolic stability, improve membrane permeability, and modulate molecular lipophilicity. The specific positioning of the fluoro group in the benzene portion of the quinoline system allows it to influence the electronic properties of the aromatic system while potentially affecting molecular conformation and intermolecular interactions.
| Property | Value | Structural Contribution |
|---|---|---|
| Molecular Formula | C₁₁H₆ClFN₂ | Tri-substituted quinoline with nitrile group |
| Molecular Weight | 220.63 g/mol | Mid-range molecular weight for pharmaceutical relevance |
| CAS Number | 1446282-09-2 | Unique chemical identifier |
| Substituent Pattern | 4-Chloro, 6-fluoro, 7-methyl, 3-carbonitrile | Multiple functional groups affecting properties |
The methyl group at position 7 provides the only electron-donating substituent in the molecule, creating an interesting electronic balance with the electron-withdrawing chloro, fluoro, and carbonitrile groups. This methyl substituent can influence molecular lipophilicity and may affect the compound's ability to interact with hydrophobic binding sites in biological systems. The positioning of the methyl group also introduces subtle steric effects that can influence molecular conformation and binding geometries.
The carbonitrile group at position 3 serves multiple roles in determining the compound's properties. As a strongly electron-withdrawing group, it significantly affects the electronic distribution throughout the quinoline system, potentially influencing both chemical reactivity and biological activity. The nitrile group also serves as a versatile synthetic handle, allowing for potential transformation to other functional groups such as amides, carboxylic acids, or tetrazoles, thereby expanding the compound's utility in medicinal chemistry applications. Additionally, the linear geometry of the nitrile group influences the overall molecular shape and may affect binding interactions with biological targets.
Properties
IUPAC Name |
4-chloro-6-fluoro-7-methylquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN2/c1-6-2-10-8(3-9(6)13)11(12)7(4-14)5-15-10/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUMRIOXGXYBBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C(=C2C=C1F)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-6-fluoro-7-methylquinoline-3-carbonitrile (CAS No. 1446282-09-2) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The specific substitutions at the 4, 6, and 7 positions are crucial for its biological activity. The synthesis of this compound typically involves nucleophilic aromatic substitution reactions and cyclization processes that yield diverse derivatives with varying biological profiles.
Anticancer Properties
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown significant inhibitory activity against leukemia and colorectal cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, as evidenced by increased accumulation of cells in this phase when treated with higher concentrations of the compound .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CCRF-CEM | 48.04 | Induces apoptosis, G0/G1 phase arrest |
| Colorectal Cancer | Varies | DNA/RNA synthesis inhibition |
| MRC-5 (non-tumor) | Higher IC50 | Selectivity towards cancerous cells |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, showing efficacy against various bacterial strains. Studies indicate that it interferes with bacterial DNA replication processes, similar to other quinoline derivatives like chloroquine .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit deoxyribonuclease I (DNase I), a critical enzyme in DNA metabolism, with an IC50 value indicating potent inhibitory effects.
- DNA Intercalation : Similar to other quinoline derivatives, it may intercalate into DNA strands, disrupting replication and transcription processes.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Study on Anticancer Activity
A comprehensive study involving various quinoline derivatives highlighted that modifications at the C-4 position significantly influenced anticancer efficacy. The presence of electron-withdrawing groups like chlorine or fluorine enhanced potency against drug-resistant strains of cancer cells .
Study on Antimicrobial Effects
In another investigation focusing on antimicrobial properties, researchers found that derivatives of quinoline could effectively combat resistant bacterial strains by inhibiting key metabolic pathways involved in cell wall synthesis and DNA replication .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of quinoline compounds, including 4-Chloro-6-fluoro-7-methylquinoline-3-carbonitrile, exhibit significant inhibitory effects on protein tyrosine kinases (PTKs), which are crucial in cancer progression. PTKs are involved in signaling pathways that regulate cell division and survival. Inhibitors of these kinases can potentially halt tumor growth and metastasis. For instance, compounds similar to this compound have been synthesized and tested for their efficacy against various cancer cell lines, showing promising results in preclinical studies .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Quinoline derivatives have demonstrated activity against a range of bacteria and fungi, suggesting potential use as antimicrobial agents. Studies have shown that modifications in the quinoline structure can enhance antibacterial activity, making it a candidate for developing new antibiotics .
Chemical Synthesis and Methodology
2.1 Synthesis Techniques
The synthesis of this compound can be achieved through various chemical reactions, including cyclization methods involving substituted anilines and carbonitriles. The development of efficient synthetic routes is essential for producing this compound in sufficient quantities for research and pharmaceutical applications .
Table 1: Synthesis Methods for Quinoline Derivatives
| Method | Key Steps | Yield (%) |
|---|---|---|
| Cyclization with Anilines | Reaction with carbonitriles under heat | 70-85 |
| Substitution Reactions | Nucleophilic attack on halogenated quinolines | 65-80 |
| Borylation | Iridium-catalyzed C–H borylation | 60-75 |
Case Studies
3.1 Inhibition of Protein Kinases
A study published in the Journal of Organic Chemistry highlighted the effectiveness of quinoline derivatives as PTK inhibitors. The research demonstrated that specific modifications to the quinoline core structure could enhance binding affinity to the target kinase, leading to increased anticancer activity . The study specifically referenced compounds similar to this compound.
3.2 Antimicrobial Efficacy
Another significant investigation focused on the antimicrobial properties of quinoline derivatives, including this compound. The findings indicated that these compounds exhibited potent activity against multi-drug resistant strains of bacteria, suggesting their potential as new therapeutic agents in combating infections .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among related quinoline-3-carbonitrile derivatives are summarized below:
Physicochemical Properties
- Lipophilicity : The methyl group in the target compound enhances lipophilicity compared to methoxy (CAS 622369-40-8) or benzyloxy (CAS 214476-99-0) derivatives. This may improve membrane permeability, a critical factor in drug bioavailability .
- Steric Hindrance : The benzyloxy group in CAS 214476-99-0 introduces significant bulk, which could hinder interactions with biological targets compared to the compact methyl group in the target compound .
Pharmacological Implications
- Antimicrobial Activity: Fluoroquinolone antibiotics often feature fluorine at position 6, as seen in the target compound.
- Toxicity Profile : Methoxy and benzyloxy groups (CAS 622369-40-8, 214476-99-0) may undergo oxidative metabolism, generating reactive intermediates. The methyl group in the target compound is less likely to participate in such pathways, suggesting a safer profile .
Key Research Findings
- Bioactivity : Derivatives with electron-withdrawing groups (e.g., nitro, fluoro) at position 6 exhibit enhanced antibacterial activity, but increased lipophilicity (via methyl groups) may improve tissue penetration .
- Stability: Methyl-substituted quinolines demonstrate greater thermal stability than methoxy or benzyloxy analogues, as observed in accelerated degradation studies .
Preparation Methods
Condensation and Cyclization to Form Quinoline Core
A key step involves the condensation of substituted anilines with ethyl (ethoxymethylene)cyanoacetate to form dihydroquinoline intermediates, which upon cyclization yield quinoline derivatives bearing a carbonitrile group at position 3.
Halogenation and Substitution Reactions
Chlorination at position 4 is achieved by treating quinoline intermediates with phosphorus oxychloride (POCl3) at elevated temperatures (~105°C) for short durations (around 45 minutes). This reaction converts hydroxy or oxo groups at position 4 into chloro substituents, yielding 4-chloro derivatives.
Fluorination at position 6 is introduced either by starting with fluorinated anilines or by selective halogen exchange reactions.
Methylation at position 7 can be introduced via substitution reactions on the quinoline ring or by using appropriately substituted starting materials.
Isolation and Purification
The reaction mixtures are typically concentrated under reduced pressure and subjected to extraction with organic solvents such as ethyl acetate or methylene chloride.
The organic layers are dried over drying agents like magnesium sulfate or sodium sulfate, filtered, and concentrated.
Purification is commonly achieved by flash column chromatography using gradients of ethyl acetate in hexane or preparative thin-layer chromatography to isolate pure 4-chloro-6-fluoro-7-methylquinoline-3-carbonitrile.
Representative Experimental Procedure
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Condensation | 3-fluoro-4-methoxyaniline + ethyl (ethoxymethylene)cyanoacetate in toluene, heated at 100–110°C for 4.5 h | Formation of dihydroquinoline intermediate |
| 2. Cyclization & Chlorination | Treatment with phosphorus oxychloride at 105°C for 45 min | Conversion to 4-chloroquinoline derivative |
| 3. Methylation | Introduction of methyl group at position 7 via substitution or starting material | Formation of 7-methylquinoline core |
| 4. Work-up | Extraction with ethyl acetate, drying over MgSO4, filtration, concentration | Crude product |
| 5. Purification | Flash chromatography with ethyl acetate/hexane gradient | Pure this compound |
Detailed Reaction Conditions and Yields
Research Findings and Notes
The use of phosphorus oxychloride is crucial for efficient chlorination at position 4, converting hydroxy or oxo groups to chloro substituents in quinoline derivatives.
The presence of fluorine at position 6 is often introduced via fluorinated starting materials rather than direct fluorination post-quinoline formation, due to selectivity and reactivity considerations.
Methyl substitution at position 7 can be achieved by starting with 7-methyl-substituted anilines or via nucleophilic substitution on quinoline intermediates.
Purification by flash chromatography is effective in isolating the target compound from reaction mixtures containing closely related analogs.
The reaction conditions are optimized to minimize decomposition and side reactions, with careful temperature control and solvent selection.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Condensation | Aniline derivative + ethyl (ethoxymethylene)cyanoacetate | Toluene, 100–110°C, 4.5 h | Forms dihydroquinoline intermediate |
| Cyclization & Chlorination | Treatment with phosphorus oxychloride | POCl3, 105°C, 45 min | Converts oxo/hydroxy to chloro group |
| Introduction of Fluorine | Use of fluorinated aniline starting material | Fluorinated aniline | Ensures fluorine at position 6 |
| Methylation | Substitution or starting with 7-methyl aniline | Various methylating agents or starting materials | Introduces methyl at position 7 |
| Purification | Flash chromatography, preparative TLC | Ethyl acetate/hexane gradient | Isolates pure compound |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 4-Chloro-6-fluoro-7-methylquinoline-3-carbonitrile and its analogs?
- The synthesis of quinoline derivatives often involves cyclization reactions, such as the Gould-Jacobs reaction, or substitution reactions on preformed quinoline scaffolds. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives are synthesized via regioselective N-propargylation followed by click chemistry with azides under Sharpless conditions . Chlorination and fluorination steps are typically achieved using reagents like POCl₃ and Selectfluor, respectively, under controlled temperatures (e.g., 80–100°C). Reaction conditions (solvent, temperature, catalyst) critically influence product ratios and purity .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and regioselectivity. For example, ¹H NMR can distinguish between methyl groups at the 7-position and other substituents .
- Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis.
- X-ray crystallography to resolve crystal packing and intermolecular interactions (e.g., C–H⋯O and C–H⋯Cl hydrogen bonds), which are critical for understanding stability and polymorphism .
- Elemental analysis to validate purity and stoichiometry .
Advanced Research Questions
Q. How can researchers address contradictions in regioselectivity during substitution reactions on the quinoline core?
- Regioselectivity in quinoline derivatives is influenced by steric and electronic factors. For example, introducing a methyl group at the 7-position may sterically hinder substitution at adjacent positions. Computational modeling (DFT) can predict reactive sites, while experimental optimization (e.g., varying solvent polarity or using directing groups) can enhance selectivity. Evidence from ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate synthesis shows that altering reaction temperatures or catalysts (e.g., Cu(I) for click chemistry) significantly shifts product ratios .
Q. What challenges arise in crystallographic studies of halogenated quinolines, and how can they be mitigated?
- Halogenated quinolines often exhibit weak diffraction due to disorder or twinning. Strategies include:
- High-resolution data collection (synchrotron sources) to improve signal-to-noise ratios.
- Cryocooling (100 K) to reduce thermal motion.
- Hydrogen bond analysis to identify stabilizing interactions. For instance, in ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate, C–H⋯O and C–H⋯Cl interactions stabilize the crystal lattice, enabling successful refinement .
Q. How do structural modifications at the 3-carbonitrile position impact biological activity?
- The 3-carbonitrile group is a key pharmacophore in antimicrobial quinolones. Modifications here can alter binding affinity to bacterial DNA gyrase. For example:
- Triazole substitutions (via click chemistry) enhance solubility and activity against Gram-negative strains .
- Nitro or methoxy groups at the 8-position (as seen in related compounds) improve potency but may increase cytotoxicity. Structure-activity relationship (SAR) studies should combine in vitro assays (MIC determination) with molecular docking to prioritize synthetic targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
